Tofacitinib (TOFA) is a small molecule that has been identified as a Janus kinase (JAK) inhibitor, primarily used in the treatment of rheumatoid arthritis (RA). RA is a chronic inflammatory autoimmune disease that involves the infiltration of immune cells into the synovium, leading to joint damage. The cytokine network, which signals through various intracellular pathways including the JAK pathways, plays a crucial role in the immune response associated with RA. TOFA's ability to modulate these cytokines makes it an innovative advance in RA therapy1.
TOFA's mechanism of action is centered around the inhibition of the JAK pathways, which are critical for the signaling of cytokines involved in immune and inflammatory responses. By inhibiting these pathways, TOFA modulates the activity of immune cells, leading to a reduction in inflammation and immune response. In addition to its effects on cytokine signaling, TOFA has been shown to restore the balance of gamma delta regulatory T-cells (γδTreg) and gamma delta T17 cells (γδT17) in RA by inhibiting the NLRP3 inflammasome, which is involved in the activation of these cells3. Furthermore, TOFA has been implicated in the alteration of lipid metabolism in patients with RA, suggesting a systemic effect on inflammation and metabolism4.
TOFA has been extensively studied for its application in RA. It has been shown to decrease levels of inflammatory cytokines, reduce joint inflammation and damage, and rebalance the ratio of γδTreg/γδT17 cells in patients with RA13. Additionally, TOFA has been associated with changes in lipid profiles in RA patients, which may be related to its systemic anti-inflammatory effects4.
Beyond RA, TOFA has potential applications in other autoimmune diseases and in the prevention of transplant rejection. Its selective action on proliferating cells allows it to block T cell activation without toxic effects on resting cells. Studies have shown that TOFA can reduce the activation and proliferation of lymphocytes, which may be beneficial in various autoimmune conditions and in transplant patients5.
TOFA has also been investigated for its role in cancer, particularly in the context of its ability to inhibit lipogenesis. It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. This suggests that TOFA may have therapeutic potential in the treatment of cancers that require high levels of fatty acids for rapid proliferation7.
In the context of chronic intestinal inflammation, such as ulcerative colitis (UC), TOFA has been shown to suppress T cell homing and activation. It reduces the production of inflammatory cytokines by T cells and impairs the expression of homing receptors, which may contribute to its protective effects in colitis models9.
TOFA has been identified as a mechanism-based inactivator of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism. This has implications for drug interactions and the potential side effects of TOFA, particularly liver injury. Understanding the metabolism of TOFA and its interaction with CYP3A4 is important for its safe and effective use810.
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 13568-33-7
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3